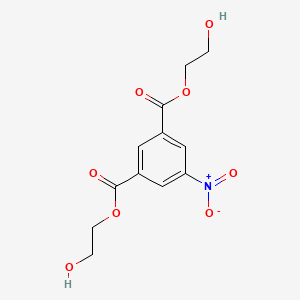

Bis(2-hydroxyethyl) 5-nitroisophthalate

Description

Bis(2-hydroxyethyl) 5-nitroisophthalate is a nitro-substituted aromatic diester derived from 5-nitroisophthalic acid, esterified with 2-hydroxyethyl groups. Its structure comprises a benzene ring with two carboxylic acid groups in the meta (1,3) positions, a nitro (-NO₂) substituent at the 5-position, and two 2-hydroxyethyl (-OCH₂CH₂OH) ester groups. This compound is structurally related to polymer precursors like bis(2-hydroxyethyl) terephthalate (BHET), but its nitro group introduces distinct electronic and reactivity profiles . Potential applications include use as an intermediate in specialty polymers, pharmaceuticals, or explosives due to the nitro group’s electron-withdrawing effects and the hydroxyl groups’ capacity for hydrogen bonding .

Properties

CAS No. |

7259-89-4 |

|---|---|

Molecular Formula |

C12H13NO8 |

Molecular Weight |

299.23 g/mol |

IUPAC Name |

bis(2-hydroxyethyl) 5-nitrobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C12H13NO8/c14-1-3-20-11(16)8-5-9(12(17)21-4-2-15)7-10(6-8)13(18)19/h5-7,14-15H,1-4H2 |

InChI Key |

DVVHFUKYLNIPIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)OCCO)[N+](=O)[O-])C(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis(2-hydroxyethyl) 5-nitroisophthalate

Esterification of 5-Nitroisophthalic Acid with 2-Hydroxyethanol

The primary method to prepare this compound involves the esterification of 5-nitroisophthalic acid with 2-hydroxyethanol (ethylene glycol monohydroxy derivative). This reaction is catalyzed by strong acids and carried out under controlled temperature conditions to optimize yield and purity.

Process Overview:

- Reactants: 5-nitroisophthalic acid and 2-hydroxyethanol.

- Catalyst: Strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

- Solvent: A mixture of 2-hydroxyethanol and an aromatic hydrocarbon or a chlorinated aromatic solvent to facilitate phase separation.

- Reaction Conditions: Heating the mixture to reflux temperatures for several hours.

- Water Removal: The esterification produces water as a byproduct, which is continuously removed by phase separation to drive the reaction forward.

The reaction proceeds as follows:

$$

\text{5-nitroisophthalic acid} + 2 \times \text{2-hydroxyethanol} \xrightarrow[\text{acid}]{\text{heat}} \text{this compound} + 2 \text{H}_2\text{O}

$$

Phase Separation and Purification

During the esterification, the reaction mixture separates into two phases:

- Aqueous phase: Contains water, some acid catalyst, and excess 2-hydroxyethanol.

- Organic phase: Contains the ester product, unreacted 5-nitroisophthalic acid, and monoester intermediates.

The aqueous phase is removed to prevent the water from inhibiting the esterification equilibrium. After completion, the organic phase is cooled to crystallize the ester product.

Crystallization and Isolation

- Cooling the organic phase to temperatures between 0 and 25 °C induces crystallization of this compound.

- Stirring during crystallization improves crystal formation.

- The product is filtered and washed with methanol and water if necessary.

- The final product typically achieves purity greater than 99.9%, suitable for pharmaceutical applications.

Advantages of the Method

- High yield and purity in a single synthesis step.

- No need for intermediate isolation or recrystallization.

- Avoids handling highly carcinogenic substances.

- No requirement for water-insoluble bases or pH adjustments.

- Suitable for scale-up with improved space-time yield.

Detailed Research Findings and Data

Reaction Parameters and Yields

| Parameter | Conditions/Values | Outcome |

|---|---|---|

| 5-Nitroisophthalic acid | Starting material | Purity > 99.9% |

| 2-Hydroxyethanol | Used as both reactant and solvent | Excess to drive reaction |

| Catalyst | Strong acid (e.g., sulfuric acid) | Facilitates esterification |

| Temperature | Heating to reflux (~100-120 °C) | Reaction completion in hours |

| Phase separation | Aqueous phase removed continuously | Drives reaction equilibrium |

| Cooling temperature | 0 to 25 °C for crystallization | High purity crystal formation |

| Yield | Typically > 90% | High isolated yield |

Purification Notes

- The product may contain residual solvent after crystallization.

- Washing with methanol and water removes impurities.

- Drying yields a water-moist or dry powder form usable for further applications.

Process Optimization

- Use of aromatic hydrocarbons or chlorinated solvents improves phase separation.

- Avoids precipitation of unreacted acid or monoesters by base washing of the organic phase.

- Recovery of unreacted materials from aqueous phase enhances overall yield.

Summary Table of Preparation Method

| Step | Description | Key Points |

|---|---|---|

| Dissolution/Suspension | 5-nitroisophthalic acid in 2-hydroxyethanol + solvent | Strong acid catalyst added |

| Heating | Reflux with stirring | Esterification and water formation |

| Phase Separation | Remove aqueous phase containing water and acid | Prevents reaction inhibition |

| Cooling | Cool organic phase to crystallize ester | 0 to 25 °C, stirring recommended |

| Filtration and Washing | Filter crystals, wash with methanol and water | Removes residual solvents and impurities |

| Drying | Dry product if necessary | Obtain pure this compound |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) 5-nitroisophthalate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: The major product is Bis(2-aminoethyl) 5-nitroisophthalate.

Substitution: Depending on the substituent, various alkylated derivatives can be formed.

Scientific Research Applications

Bis(2-hydroxyethyl) 5-nitroisophthalate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and copolyesters, which have applications in packaging and biodegradable materials.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in biodegradable polymers for medical implants.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) 5-nitroisophthalate in polymer chemistry involves its incorporation into polymer chains through esterification reactions. The hydroxyethyl groups provide sites for further chemical modifications, while the nitro group can be reduced to an amino group, allowing for additional functionalization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Bis(2-hydroxyethyl) 5-nitroisophthalate with structurally related esters:

*Inferred formula based on structural analogs.

Physicochemical Properties

- Solubility: The hydroxyethyl groups in this compound likely improve solubility in polar solvents (e.g., water, ethanol) compared to diethyl or branched esters like DOTP .

- Reactivity : The nitro group increases electrophilicity, making the compound susceptible to reduction (e.g., conversion to amines) or nucleophilic substitution. This contrasts with BHET, which lacks such reactivity .

- Stability: Nitro groups may reduce thermal stability compared to non-nitro analogs, limiting use in high-temperature polymer applications .

Research Findings and Trends

- Pharmaceuticals : Ethyl 5-nitro salicylate derivatives () highlight nitro esters’ role in drug design, implying possible medicinal applications for hydroxyethyl variants .

- Environmental Impact : Branched esters like DOTP are scrutinized for ecological persistence, whereas hydroxyethyl esters may degrade more readily due to hydrophilicity .

Biological Activity

Bis(2-hydroxyethyl) 5-nitroisophthalate (BHNIP) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of BHNIP, presenting data tables, case studies, and detailed research findings to provide a comprehensive overview.

BHNIP is characterized by its nitro group attached to the isophthalate moiety, which influences its reactivity and biological interactions. The chemical structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that BHNIP exhibits significant antimicrobial activity. Research conducted on various bacterial strains showed that BHNIP inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BHNIP could potentially serve as a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of BHNIP. The compound was tested at varying concentrations, and the results are summarized in the table below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

At concentrations above 100 µM, a significant decrease in cell viability was observed, indicating potential cytotoxic effects at higher doses.

The mechanism by which BHNIP exerts its biological effects appears to involve the disruption of bacterial cell membranes and interference with cellular metabolic processes. The presence of the nitro group is believed to enhance its reactivity with cellular components, leading to increased permeability and eventual cell death.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study evaluated the efficacy of BHNIP against clinical isolates of multidrug-resistant bacteria. Results demonstrated that BHNIP was effective against strains resistant to conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

- In Vivo Toxicology : In an animal model, BHNIP was administered to evaluate its toxicity profile. Observations indicated no significant adverse effects at doses up to 200 mg/kg, suggesting a favorable safety margin for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(2-hydroxyethyl) 5-nitroisophthalate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via esterification of 5-nitroisophthalic acid with ethylene glycol under acidic catalysis. Purity validation involves:

- Chromatographic methods : Use HPLC or GC-MS to detect unreacted precursors or side products .

- Spectroscopic analysis : Confirm structural integrity via FT-IR (e.g., ester C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR (e.g., hydroxyethyl proton signals at δ 3.6–4.3 ppm) .

- Elemental analysis : Verify C/H/N ratios against theoretical values .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers away from oxidizers (e.g., peroxides) to prevent decomposition .

- Waste disposal : Follow EPA guidelines for nitroaromatic esters; incinerate via licensed hazardous waste facilities .

Q. How can researchers characterize the solubility and stability of this compound in common solvents?

- Methodological Answer :

- Solubility profiling : Use shake-flask method with UV-Vis spectroscopy to quantify solubility in polar (e.g., DMSO, ethanol) vs. nonpolar solvents (e.g., hexane) .

- Stability tests : Monitor hydrolytic degradation under varying pH (1–13) and temperatures (25–60°C) via HPLC. Note ester bond susceptibility to alkaline conditions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Test catalyst concentration (H₂SO₄), temperature (80–120°C), and molar ratio (acid:ethylene glycol).

- Orthogonal array design : Use L9 Taguchi matrix to identify dominant factors affecting yield .

- Response surface methodology (RSM) : Model interactions between variables and predict optimal conditions .

Q. What computational approaches predict the thermal degradation pathways of this compound?

- Methodological Answer :

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify weak points (e.g., nitro group vs. ester linkages) .

- Molecular dynamics (MD) : Simulate decomposition at elevated temperatures (e.g., 300–500 K) using software like COMSOL or Gaussian .

- Validation : Compare computational results with TGA-DSC experimental data to refine models .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for esterification reactions involving nitroaromatic acids?

- Methodological Answer :

- Systematic review : Meta-analyze literature data to identify outliers or methodological biases (e.g., solvent purity, catalyst aging) .

- Controlled replication : Repeat experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

- Mechanistic studies : Use in-situ IR or Raman spectroscopy to track intermediate formation and catalyst deactivation .

Q. What strategies mitigate environmental risks of this compound in aquatic systems?

- Methodological Answer :

- Ecotoxicology assays : Test acute toxicity (LC50) using Daphnia magna or zebrafish embryos .

- Biodegradation studies : Incubate with soil or wastewater microbial consortia; monitor via LC-MS for breakdown products .

- Adsorption modeling : Use activated carbon or biochar to predict removal efficiency in water treatment .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.